Ethyl 1-acetyl-1H-indazole-5-carboxylate Ethyl 1-acetyl-1H-indazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 192944-50-6
VCID: VC20906886
InChI: InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

Ethyl 1-acetyl-1H-indazole-5-carboxylate

CAS No.: 192944-50-6

Cat. No.: VC20906886

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-acetyl-1H-indazole-5-carboxylate - 192944-50-6

Specification

CAS No. 192944-50-6
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name ethyl 1-acetylindazole-5-carboxylate
Standard InChI InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3
Standard InChI Key XNTZIZGVUOGPPE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C

Introduction

Ethyl 1-acetyl-1H-indazole-5-carboxylate is a heterocyclic compound belonging to the indazole family, which is known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in the field of organic synthesis due to its utility as a building block for creating various indazole derivatives.

Synthesis Methods

The synthesis of ethyl 1-acetyl-1H-indazole-5-carboxylate typically involves several key steps focused on cyclization reactions from appropriate precursors. For large-scale production, batch or continuous flow processes are optimized for high yield and purity, emphasizing automation and precise control over reaction parameters.

Steps Involved in Synthesis:

While specific detailed protocols are not widely available in open literature, general methods involve:

  • Cyclization Reactions: Starting materials undergo cyclization under controlled conditions.

  • Purification Techniques: Column chromatography or recrystallization may be used to purify the final product.

Biological Activities

Indazole derivatives have shown potential biological activities, including anticancer properties by inhibiting cell growth in neoplastic cell lines. These compounds likely act by interfering with biochemical pathways involved in cell proliferation or modulating enzyme activity/receptor interactions.

Potential Applications

Ethyl 1-acetyl-1H-indazole-5-carboxylate serves as a valuable intermediate in drug discovery due to its ability to participate in various chemical reactions that enhance biological activity or tailor it for specific applications.

Research Findings

Research on this compound highlights its role as a precursor for synthesizing more complex molecules with therapeutic potential:

Key Findings:

While direct studies on ethyl 1-acetylindazoles might be limited, related indazoles have demonstrated promising pharmacological effects through mechanisms such as enzyme modulation or receptor interaction interference.

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